2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Overview

Description

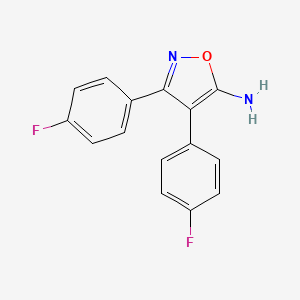

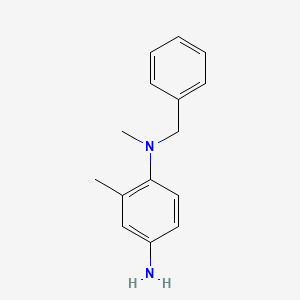

“2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” is a chemical compound that likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The ethyl group attached to the piperidine ring suggests that it is a derivative of piperidine . The presence of the fluoroaniline group indicates that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would likely be characterized by the presence of a piperidine ring, an ethyl group, and a fluoroaniline group . The exact structure would depend on the specific locations of these groups within the molecule.

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would depend on the specific reactivity of the functional groups present in the molecule. The piperidine ring is known to participate in various chemical reactions . The fluoroaniline group may also exhibit specific reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would depend on its specific molecular structure . These could include properties such as solubility, melting point, boiling point, and stability. The presence of the piperidine ring, ethyl group, and fluoroaniline group would all influence these properties .

Scientific Research Applications

Dopamine and Serotonin Antagonism

Research has shown that certain derivatives, including those similar to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, exhibit both dopamine D-2 and serotonin 5-HT2 receptor affinity. This dual antagonism is relevant in the development of antipsychotic medications. For instance, 1-Ethyl-2-imidazolidinone was found to be effective in avoiding catalepsy, a side effect associated with many antipsychotic drugs. Such derivatives have been compared to the atypical neuroleptic clozapine, known for its unique antipsychotic properties with fewer side effects (Perregaard et al., 1992).

Radiolabeled Antagonists for PET

Piperidine derivatives, closely related to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, have been used as radiolabeled antagonists in brain imaging studies. For example, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized in positron emission tomography (PET) for studying serotonin 1A (5-HT(1A)) receptors in living brains of Alzheimer's disease patients (Kepe et al., 2006). Similarly, compounds like [(18)F]p-MPPF have also been explored for their potential in studying serotonergic neurotransmission with PET (Plenevaux et al., 2000).

Anticancer Research

There is ongoing research into the potential anticancer properties of piperidine derivatives. For instance, some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents. These studies are crucial in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).

Neuroleptic Applications

Piperidine derivatives similar to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline have been studied for their neuroleptic properties. For instance, sertindole, a compound with a similar structure, has shown to preferentially affect mesocorticolimbic rather than mesostriatal dopamine neurons, which is significant in the treatment of psychoses (Watanabe & Hagino, 1999).

Antibacterial Agents

Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, which share structural similarities with 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, has revealed their potential as antibacterial agents. These compounds have been evaluated for their effectiveness against various bacterial infections, marking a significant step in the development of new antibiotics (Matsumoto et al., 1984).

Safety And Hazards

Future Directions

The potential applications and future directions for research on “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would likely depend on its specific physical, chemical, and biological properties. Given the presence of a piperidine ring, which is common in many pharmaceuticals, one possible direction could be the exploration of its potential biological activity .

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCMZKPBRVDPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)

![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)